molecular formula C20H23N5O3 B600834 Unii-U93RK9Q9H6 CAS No. 1108731-49-2

Unii-U93RK9Q9H6

货号 B600834
CAS 编号: 1108731-49-2
分子量: 381.44
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl Alogliptin is a substance identified by the Unique Ingredient Identifier (UNII) "U93RK9Q9H6" . The UNII system is part of the FDA’s Global Substance Registration System, which enables efficient and accurate exchange of information on substances . The molecular formula of N-Acetyl Alogliptin is C20H23N5O3 .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a substance interacts with others in a chemical process . Unfortunately, specific information about the chemical reactions involving N-Acetyl Alogliptin was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as melting point, boiling point, solubility, reactivity, and more . Unfortunately, specific information about the physical and chemical properties of N-Acetyl Alogliptin was not found in the search results.

科学研究应用

Diabetes Management

N-Acetyl alogliptin: is an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4) . It’s used in the management of Type 2 diabetes as it helps to increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion in a glucose-dependent manner . This helps to regulate blood glucose levels.

Polymeric Nanoparticle Formulation

Research has been conducted on formulating alogliptin-loaded polymeric nanoparticles . These are designed for the management of diabetes with a focus on improving the solubility and bioavailability of the drug . The study involved optimizing the formulation using the nanoprecipitation method and evaluating the in vitro release, intestinal permeation, and pharmacokinetic and anti-diabetic activity .

Combination Therapy

Alogliptin has been studied for its effectiveness when used in combination with other medications. It has been shown to improve glycemic control when administered as dual therapy in combination with metformin, pioglitazone, a sulfonylurea, voglibose, or insulin, or as triple therapy in combination with metformin plus pioglitazone .

Inhibitor Design and Optimization

The compound has been the subject of structure-based design and optimization studies. Alogliptin and related quinazolinone-based DPP-4 inhibitors have been developed, providing sustained reduction of plasma DPP-4 activity and lowering of blood glucose in animal models of diabetes .

Pharmacokinetics and Dynamics

Scientific research has delved into the pharmacokinetics and dynamics of alogliptin, studying how the body affects the drug after administration. This includes absorption, distribution, metabolism, and excretion, as well as the drug’s biochemical and physiological effects .

Drug Delivery Systems

The development of novel drug delivery systems using alogliptin is an area of ongoing research. This includes studying different methods to deliver the drug more effectively and efficiently to the site of action, potentially improving therapeutic outcomes and reducing side effects .

安全和危害

Understanding the safety and hazards of a substance is crucial for handling and storage . Unfortunately, specific information about the safety and hazards of N-Acetyl Alogliptin was not found in the search results.

未来方向

The future directions of a substance can involve potential applications, research directions, and areas of interest . Unfortunately, specific information about the future directions of N-Acetyl Alogliptin was not found in the search results.

属性

IUPAC Name

N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUDCLWEJZQGM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin metabolite m-II

CAS RN

1108731-49-2
Record name N-Acetyl alogliptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYL ALOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-U93RK9Q9H6
Reactant of Route 2
Reactant of Route 2
Unii-U93RK9Q9H6
Reactant of Route 3
Reactant of Route 3
Unii-U93RK9Q9H6
Reactant of Route 4
Reactant of Route 4
Unii-U93RK9Q9H6
Reactant of Route 5
Reactant of Route 5
Unii-U93RK9Q9H6
Reactant of Route 6
Unii-U93RK9Q9H6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。